Hexane-3-sulfonyl chloride

Description

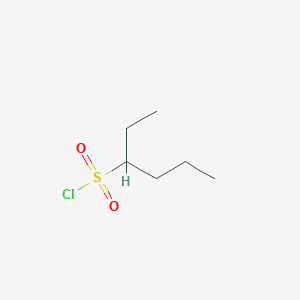

Structure

3D Structure

Properties

IUPAC Name |

hexane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAVSZUJLYKYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Reactivity of Hexane-3-sulfonyl Chloride

Introduction: The Role of Aliphatic Sulfonyl Chlorides in Modern Chemistry

Hexane-3-sulfonyl chloride stands as a representative member of the aliphatic sulfonyl chloride family, a class of organic compounds of significant interest to researchers, scientists, and professionals in drug development. The sulfonyl chloride functional group is a cornerstone in organic synthesis, primarily due to its high reactivity and versatility as a synthetic intermediate.[1] This guide will provide a comprehensive technical overview of the core chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in the laboratory and its role in the development of novel therapeutics. While specific experimental data for this compound is limited, this guide will draw upon the well-established chemistry of analogous aliphatic sulfonyl chlorides to provide a robust and insightful resource.

Physicochemical Properties of Aliphatic Sulfonyl Chlorides

The physical and chemical properties of this compound are predicted based on the known characteristics of similar aliphatic sulfonyl chlorides, such as 1-hexanesulfonyl chloride and pentane-3-sulfonyl chloride. These compounds are typically colorless to pale yellow liquids or low-melting solids with a pungent odor.[2] They are generally denser than water and exhibit poor solubility in aqueous solutions, but are soluble in a range of organic solvents.[3][4]

A critical chemical property of sulfonyl chlorides is their sensitivity to moisture. They readily react with water in a hydrolysis reaction to form the corresponding sulfonic acid and hydrochloric acid.[5][6] This reactivity necessitates handling and storage under anhydrous conditions to maintain their chemical integrity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₆H₁₃ClO₂S | Based on the structure of this compound. |

| Molecular Weight | 184.68 g/mol | Calculated from the molecular formula.[7] |

| Appearance | Colorless to light yellow liquid | Typical appearance of aliphatic sulfonyl chlorides.[2][3] |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from similar aliphatic sulfonyl chlorides. |

| Density | ~1.1 - 1.2 g/cm³ | Aliphatic sulfonyl chlorides are generally denser than water. |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, diethyl ether, toluene); reacts with water and alcohols. | General solubility profile for sulfonyl chlorides.[3] |

| Refractive Index | ~1.45 - 1.46 | Based on values for similar compounds like 1-hexanesulfonyl chloride (n20/D 1.459).[7] |

Synthesis of Aliphatic Sulfonyl Chlorides: A General Approach

The synthesis of aliphatic sulfonyl chlorides can be achieved through several established methods. A common and versatile approach involves the oxidative chlorination of corresponding thiols or disulfides.[8] This transformation can be accomplished using various chlorinating agents in an aqueous medium. The low water solubility of the resulting sulfonyl chloride can facilitate its separation from the reaction mixture.[4]

Another widely used method is the Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine under UV light. While effective, this method can sometimes lead to a mixture of products. For a more targeted synthesis of a specific isomer like this compound, starting from 3-hexanethiol would be a more controlled strategy.

Below is a generalized, self-validating protocol for the synthesis of an aliphatic sulfonyl chloride from a thiol, which can be adapted for the preparation of this compound.

Experimental Protocol: Oxidative Chlorination of 3-Hexanethiol

Objective: To synthesize this compound via the oxidative chlorination of 3-hexanethiol.

Materials:

-

3-Hexanethiol

-

Glacial Acetic Acid

-

Water

-

Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)

-

Ice bath

-

Round-bottom flask equipped with a gas inlet, magnetic stirrer, and a gas outlet connected to a scrubber.

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with a solution of 3-hexanethiol in glacial acetic acid and water.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Chlorination: Slowly bubble chlorine gas into the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C. Alternatively, a chlorinating agent like N-chlorosuccinimide can be added portion-wise. The reaction is exothermic and will be accompanied by a color change.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.

-

Work-up: Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen gas through the mixture. Transfer the reaction mixture to a separatory funnel containing cold water.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Causality Behind Experimental Choices: The use of an ice bath is crucial to control the exothermic nature of the chlorination reaction and prevent the formation of side products. The aqueous work-up and washing steps are essential to remove inorganic byproducts and unreacted reagents, ensuring the purity of the final product.

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Sulfonyl Chloride Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom.[1] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

The primary reactions of this compound involve the displacement of the chloride by a nucleophile. This allows for the facile introduction of the hexane-3-sulfonyl group onto a variety of molecules.

Key Reactions:

-

Reaction with Amines (Sulfonamide Formation): This is arguably the most important reaction of sulfonyl chlorides in the context of drug discovery. They react readily with primary and secondary amines to form stable sulfonamides.[6] The resulting sulfonamide moiety is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[9]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, sulfonyl chlorides react with alcohols to yield sulfonate esters.[6] These esters are also valuable synthetic intermediates.

-

Reaction with Water (Hydrolysis): As mentioned earlier, sulfonyl chlorides are hydrolyzed by water to form sulfonic acids.[6] This reaction is generally considered undesirable when trying to perform other transformations.

-

Friedel-Crafts Sulfonylation: While less common for aliphatic sulfonyl chlorides compared to their aromatic counterparts, under certain conditions, they can react with aromatic compounds in the presence of a Lewis acid catalyst to form sulfones.

Caption: Core reactivity of this compound with common nucleophiles.

Experimental Protocol: Synthesis of a Sulfonamide

Objective: To synthesize an N-substituted hexane-3-sulfonamide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine in the chosen aprotic solvent. Add the non-nucleophilic base to the solution.

-

Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound in the same solvent to the amine solution. The addition is typically done at room temperature, but cooling may be necessary for highly reactive amines.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed. The reaction is often rapid.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash it with water to remove the salt byproduct (e.g., triethylammonium chloride).

-

Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This protocol includes a base to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The aqueous work-up is a self-validating system to ensure the removal of water-soluble impurities.

Applications in Drug Development and Organic Synthesis

The sulfonyl chloride functional group is a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The ability of sulfonyl chlorides to readily form sulfonamides is a key reason for their widespread use.

-

Medicinal Chemistry: The sulfonamide linkage is present in a wide range of drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants. The incorporation of a hexane-3-sulfonyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, lipophilicity, and ability to bind to its target protein.

-

Protecting Groups: The sulfonyl group can be used as a protecting group for amines. For example, the tosyl (p-toluenesulfonyl) and nosyl (2-nitrobenzenesulfonyl) groups are commonly employed for this purpose.

-

Intermediate in Synthesis: Sulfonyl chlorides serve as precursors for the synthesis of other important functional groups, such as sulfonate esters and sulfones.[10]

Safety and Handling of Aliphatic Sulfonyl Chlorides

Aliphatic sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.

-

Corrosivity: They can cause severe skin burns and eye damage.[11][12]

-

Toxicity: Inhalation of vapors can be harmful.[11]

-

Reactivity: They react exothermically with water, alcohols, and amines.

Safe Handling Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Work in a well-ventilated fume hood.[13][15]

-

Inert Atmosphere: Handle and store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

-

Quenching: Any residual sulfonyl chloride should be quenched carefully with a suitable reagent, such as a dilute solution of a non-volatile amine or sodium bicarbonate, before disposal.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This compound, as a representative aliphatic sulfonyl chloride, is a valuable and reactive building block in organic synthesis. Its chemistry is well-defined by the electrophilic nature of the sulfonyl group, leading to facile reactions with a variety of nucleophiles. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceuticals. The protocols and data presented herein provide a solid foundation for scientists to confidently incorporate this versatile functional group into their synthetic strategies.

References

- Jubilant Ingrevia Limited. (2024, March 29).

- Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society, 13(5), 875-879.

- Safety D

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Supporting Information. (n.d.).

- ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Angewandte Chemie International Edition. (n.d.).

- Wiley Online Library. (n.d.).

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

- Royal Society of Chemistry. (2012). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.

- Google Patents. (n.d.).

- Fisher Scientific. (n.d.).

- Flinn Scientific. (2015, August 21).

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Google Patents. (n.d.). CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.

- Carl ROTH. (n.d.).

- Lab Alley. (2019, July 3).

-

PubChem - NIH. (n.d.). Pentane-3-sulfonyl chloride. Retrieved from [Link]

- MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant).

- CAS Common Chemistry. (n.d.). 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. 1-Hexanesulfonyl chloride = 95.0 GC 14532-24-2 [sigmaaldrich.com]

- 8. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. Pentane-3-sulfonyl chloride | C5H11ClO2S | CID 20481917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hexanes SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. media.laballey.com [media.laballey.com]

- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

An In-depth Technical Guide to Hexane-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hexane-3-sulfonyl chloride (CAS Number: 1081524-29-9), a potentially valuable but currently under-documented organosulfur compound. Recognizing the limited specific literature for this particular isomer, this document synthesizes available data and draws upon established knowledge of closely related analogs, such as 1-Hexanesulfonyl chloride, and the broader class of sulfonyl chlorides to offer actionable insights for its application in research and development.

Introduction to this compound

This compound is an organic compound featuring a sulfonyl chloride functional group attached to the third carbon of a hexane chain.[1][2] The sulfonyl chloride group is a highly reactive electrophile, making this molecule a potentially useful building block in organic synthesis, particularly for the introduction of the hexan-3-sulfonyl moiety.[3][4] While specific experimental data for this compound is not widely available in peer-reviewed literature, its chemical behavior can be largely inferred from the well-documented chemistry of other aliphatic sulfonyl chlorides.[4][5][6]

The strategic placement of the sulfonyl group at the 3-position may offer unique steric and electronic properties compared to its terminal isomer, 1-Hexanesulfonyl chloride, potentially influencing its reactivity and the properties of its derivatives.

Chemical and Physical Properties

| Property | This compound (Predicted) | 1-Hexanesulfonyl chloride (Experimental) |

| CAS Number | 1081524-29-9[7] | 14532-24-2 |

| Molecular Formula | C6H13ClO2S | C6H13ClO2S |

| Molecular Weight | 184.68 g/mol | 184.68 g/mol |

| Appearance | Likely a colorless to pale yellow liquid[5] | Colorless to pale yellow liquid[5] |

| Odor | Pungent[5] | Pungent[5] |

| Refractive Index | Not available | n20/D 1.459 |

| Predicted Collision Cross Section (CCS) Data for [M+H]+ | 135.1 Ų[1] | Not available |

Table 1: Comparison of properties between this compound and 1-Hexanesulfonyl chloride.

Synthesis of Alkyl Sulfonyl Chlorides

While a specific, validated protocol for the synthesis of this compound is not published, several general methods for the preparation of aliphatic sulfonyl chlorides are well-established and should be applicable.

Oxidative Chlorination of Thiols or Thioacetates

A common and effective method for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or a thiol precursor like a thioacetate. This reaction is typically carried out using a chlorinating agent in an aqueous medium.

Workflow for the Synthesis of a Hexanesulfonyl Chloride (adapted from 1-Hexanesulfonyl chloride synthesis):

Caption: General workflow for the synthesis of this compound.

From Sulfonic Acids

Another route involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

From Sulfonyl Hydrazides

A facile method for the synthesis of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS).[8] This method is often advantageous due to its mild reaction conditions.[8]

Reactivity and Chemical Transformations

The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Caption: Nucleophilic substitution at the sulfonyl chloride group.

Formation of Sulfonamides

One of the most important reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[3][4][9] This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[3][10] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[11]

Experimental Protocol for Sulfonamide Synthesis (General):

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride and any unreacted starting materials.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Formation of Sulfonate Esters

This compound will react with alcohols in the presence of a base to yield sulfonate esters.[4] These esters are excellent leaving groups in nucleophilic substitution reactions.[11]

Hydrolysis

Sulfonyl chlorides react with water to produce the corresponding sulfonic acid.[4] This reaction is often undesirable and necessitates the use of anhydrous conditions when working with sulfonyl chlorides.

Applications in Drug Development and Medicinal Chemistry

The sulfonyl and sulfonamide functional groups are privileged structures in medicinal chemistry due to their unique physicochemical properties and their ability to engage in favorable interactions with biological targets.[10][12] The introduction of a Hexane-3-sulfonyl moiety could be a valuable strategy in drug design for several reasons:

-

Modulation of Physicochemical Properties: The sulfonyl group can influence a molecule's solubility, polarity, and metabolic stability.[12] The lipophilic hexyl chain of this compound can be used to tune the overall lipophilicity of a drug candidate.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, enhancing the binding affinity of a ligand to its target protein.[12]

-

Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like amides or esters, potentially improving pharmacokinetic properties while maintaining biological activity.[12]

-

Metabolic Stability: The introduction of a sulfonyl group can block metabolically labile sites in a molecule, thereby increasing its in vivo half-life.[12]

Caption: Role of this compound in lead optimization.

Safety and Handling

Alkyl sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[5]

-

Corrosivity: They are corrosive to skin, eyes, and mucous membranes.[5]

-

Moisture Sensitivity: They react with water, releasing corrosive HCl gas.[4][13] All handling should be done under anhydrous conditions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Conclusion

This compound, while not extensively characterized in the scientific literature, represents a potentially valuable reagent for organic synthesis and medicinal chemistry. Its utility lies in its ability to introduce the hexan-3-sulfonyl group, which can be used to modulate the properties of molecules for various applications, particularly in drug discovery. The synthetic methods, reactivity patterns, and handling precautions outlined in this guide, based on the established chemistry of analogous sulfonyl chlorides, provide a solid foundation for researchers and scientists to explore the potential of this compound in their work.

References

- Li, Y., Chen, S., Wang, M., & Jiang, X. (2020). Sodium dithionite-mediated decarboxylative sulfonylation: Facile access to tertiary sulfones.

- Kim, J., & Yoon, Y. J. (2015). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 20(8), 14833–14843.

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95.

-

Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13ClO2S). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). The utility of sulfonate salts in drug development. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

-

AA Blocks. (2020, January 19). A Review of Pigments Derived from Marine Natural Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Sulphuryl chloride as an electrophile. Part III. Reactions with alkylbenzenes in nitromethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:15545-97-8. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. aablocks.com [aablocks.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. CAS 4837-38-1: Cyclohexanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. 1-HEXANESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 42603-81-6|Pentane-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

Hexane-3-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hexane-3-sulfonyl Chloride in Medicinal Chemistry

This compound is a reactive organosulfur compound that serves as a crucial building block in modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.[1] The incorporation of the hexan-3-yl group introduces a moderate-sized, non-polar aliphatic chain, which can be strategically employed to modulate the lipophilicity, metabolic stability, and target-binding interactions of drug candidates. This guide provides an in-depth exploration of the molecular structure, synthesis, and chemical reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a chiral center at the sulfur-bearing carbon (C3), and is thus a racemic mixture under standard synthetic conditions. The tetrahedral geometry around the sulfur atom, dictated by the sulfonyl group, combined with the flexible hexane chain, influences its reactivity and interactions in complex molecular environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClO₂S | PubChem CID: 55280038 |

| Molecular Weight | 184.68 g/mol | PubChem CID: 55280038 |

| SMILES | CCCC(CC)S(=O)(=O)Cl | PubChem CID: 55280038 |

| InChI Key | VGAVSZUJLYKYPO-UHFFFAOYSA-N | PubChem CID: 55280038 |

| Appearance | Colorless to pale yellow liquid (predicted) | General observation for alkanesulfonyl chlorides |

| Boiling Point | Not experimentally determined; estimated to be in the range of 200-220 °C at atmospheric pressure. | Estimation based on similar compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran); reacts with protic solvents like water and alcohols. | General knowledge of sulfonyl chlorides |

Synthesis of this compound: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the oxidative chlorination of its corresponding thiol, 3-hexanethiol. This transformation can be achieved using various chlorinating agents, with a combination of an oxidant and a chloride source being a common strategy.[1] The following protocol is a robust and scalable procedure adapted from established methods for the synthesis of alkanesulfonyl chlorides.[2][3]

Experimental Protocol: Synthesis of this compound from 3-Hexanethiol

Materials:

-

3-Hexanethiol (CAS: 1633-90-5)[4]

-

Thionyl chloride (SOCl₂)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is charged with 3-hexanethiol (1.0 eq) and dichloromethane (DCM, approximately 5 mL per gram of thiol). The flask is cooled to 0 °C in an ice bath with gentle stirring.

-

Reagent Addition: A solution of hydrogen peroxide (3.0 eq) and a catalytic amount of pyridine (0.1 eq) in DCM is added dropwise to the stirred thiol solution via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Chlorination: After the addition of the peroxide solution is complete, thionyl chloride (1.1 eq) is added dropwise, again ensuring the temperature does not exceed 5 °C. The reaction mixture is then stirred at 0 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is typically obtained as a pale yellow oil and can be used directly for subsequent reactions or purified further by vacuum distillation.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the oxidation and to prevent the degradation of the desired product.

-

Pyridine Catalyst: Pyridine acts as a catalyst to facilitate the formation of the active chlorinating species.

-

Aqueous Work-up: The aqueous work-up is crucial for removing unreacted reagents, the catalyst, and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic components.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following are predictions based on the analysis of its molecular structure and known spectroscopic trends for alkanesulfonyl chlorides.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~3.5-3.8 ppm (m, 1H): The proton on the carbon bearing the sulfonyl chloride group (C3) will be the most deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group. It will appear as a multiplet due to coupling with the adjacent methylene protons.

-

δ ~1.8-2.0 ppm (m, 4H): The methylene protons on C2 and C4 will be deshielded to a lesser extent and will appear as complex multiplets.

-

δ ~1.4-1.6 ppm (m, 2H): The methylene protons on C5 will be further upfield.

-

δ ~0.9-1.0 ppm (t, 6H): The terminal methyl protons on C1 and C6 will appear as triplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~70-75 ppm: The carbon atom directly attached to the sulfonyl chloride group (C3) will be significantly downfield.

-

δ ~25-35 ppm: The methylene carbons (C2, C4, C5).

-

δ ~13-15 ppm: The terminal methyl carbons (C1, C6).

IR (Infrared) Spectroscopy:

-

1370-1350 cm⁻¹ (strong, sharp): Asymmetric S=O stretching vibration, a characteristic peak for sulfonyl chlorides.

-

1185-1165 cm⁻¹ (strong, sharp): Symmetric S=O stretching vibration.

-

2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the hexane chain.

-

1465 cm⁻¹ (medium): C-H bending vibrations.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl) with an approximate 3:1 ratio is expected due to the lability of the S-Cl bond.

-

Major Fragmentation Pathways:

-

Loss of Cl• (m/z 35/37) to give a sulfonyl radical cation at m/z 149.

-

Loss of SO₂ (m/z 64) from the molecular ion or subsequent fragments.

-

Cleavage of the C-S bond.

-

Fragmentation of the hexane chain, leading to characteristic alkyl fragment ions.

-

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines.[5][6] This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast array of biologically active molecules.

Sulfonamide Synthesis

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[7] The liberated HCl is typically scavenged by an excess of the reacting amine or by the addition of a non-nucleophilic base such as triethylamine or pyridine.

General Reaction Scheme:

R¹R²NH + CH₃CH₂CH(SO₂Cl)CH₂CH₂CH₃ → CH₃CH₂CH(SO₂NR¹R²)CH₂CH₂CH₃ + HCl

Experimental Protocol: General Procedure for the Synthesis of N-substituted Hexane-3-sulfonamides

-

Reaction Setup: A solution of the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent such as dichloromethane (DCM) is prepared in a round-bottom flask and cooled to 0 °C.

-

Addition of Sulfonyl Chloride: this compound (1.1 eq), dissolved in a minimal amount of DCM, is added dropwise to the stirred amine solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is diluted with DCM and washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Self-Validation and Trustworthiness:

The success of the sulfonamide synthesis is readily verifiable through standard analytical techniques. The disappearance of the sulfonyl chloride starting material and the appearance of the sulfonamide product can be tracked by TLC. The structure of the purified product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, which will show the incorporation of the amine fragment and the characteristic shifts and signals of the sulfonamide moiety.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of alkanesulfonyl chlorides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Contact with skin and eyes should be strictly avoided. In case of contact, the affected area should be flushed immediately with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from 3-hexanethiol and its predictable reactivity with amines to form sulfonamides make it an attractive building block for introducing a hexan-3-yl moiety into target molecules. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, predicted spectroscopic data for its characterization, and a general procedure for its application in sulfonamide formation. By understanding and applying the principles and protocols outlined herein, researchers can effectively leverage the chemical properties of this compound to advance their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hexanethiol. National Center for Biotechnology Information. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synlett, 2011(16), 2315-2320. [Link]

-

Chemguide. REACTION BETWEEN ACYL CHLORIDES AND AMINES - ADDITION / ELIMINATION. [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

-

UCL Discovery. Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

Sources

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cbijournal.com [cbijournal.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Hexane-3-sulfonyl Chloride: A Technical Reactivity Profile

Topic: Hexane-3-sulfonyl Chloride Reactivity Profile Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS: 58356-91-1) represents a distinct class of aliphatic sulfonylating agents characterized by a secondary sulfonyl center. Unlike their primary alkyl or aryl counterparts (e.g., tosyl chloride, methanesulfonyl chloride), secondary sulfonyl chlorides exhibit a bifurcated reactivity profile. They are kinetically slower in direct nucleophilic substitutions due to steric hindrance at the

This guide analyzes the mechanistic dichotomy of this compound, providing protocols to maximize yield in sulfonamide synthesis while suppressing desulfonylation and hydrolysis side reactions.

Structural Analysis & Mechanistic Implications

The Secondary Carbon Challenge

The sulfonyl chloride group (

-

Steric Shielding: The flanking ethyl and propyl chains create a steric cone around the sulfur atom, retarding the approach of nucleophiles (amines, alcohols) relative to primary sulfonyl chlorides.

-

-Proton Acidity: The protons on C2 and C4 are acidic (

Competing Pathways: Substitution vs. Elimination

Reaction outcomes are dictated by the "Base-Nucleophile Balance."

-

Pathway A: Direct Substitution (

-like)-

Mechanism:[1][2][3] Nucleophile attacks Sulfur

Trigonal Bipyramidal Transition State -

Favored by: Weak bases (e.g., pyridine,

), highly nucleophilic amines, and low temperatures. -

Stereochemistry: generally retentive or racemic depending on lifetime of intermediates, though sulfur is achiral, the C3 center integrity is maintained.

-

-

Pathway B: Sulfene Elimination-Addition

-

Mechanism:[1][2][3] Base deprotonates

-carbon -

Favored by: Strong, bulky bases (e.g., Triethylamine, DIPEA) and non-nucleophilic solvents.

-

Risk: If the sulfene is not trapped immediately, it oligomerizes or hydrolyzes, leading to tarry byproducts.

-

Visualizing the Reaction Landscape

The following diagram maps the decision logic for handling this compound.

Figure 1: Mechanistic bifurcation based on base selection. Green paths indicate preferred synthetic routes.

Comparative Reactivity Data

The following table contrasts this compound with common analogs to contextualize its kinetic behavior.

| Feature | Hexane-3-sulfonyl Cl (Secondary) | Hexane-1-sulfonyl Cl (Primary) | Tosyl Chloride (Aryl) |

| Steric Hindrance | High (Branched | Low | Moderate |

| Sulfene Formation | Yes (Requires stronger base) | Yes (Very facile) | No (Impossible) |

| Hydrolysis Rate | Moderate ( | Fast | Slow |

| Thermal Stability | Low (Desulfonylation risk >50°C) | Moderate | High |

| Rec. Base | Pyridine or Inorganic ( | Pyridine | TEA / DIPEA |

Optimized Experimental Protocols

Protocol A: Synthesis of Sulfonamides (The "Pyridine" Method)

Best for: Valuable amine substrates where yield is critical.

Rationale: Pyridine acts as both solvent (or co-solvent) and a nucleophilic catalyst. It forms a sulfonyl-pyridinium salt intermediate which is more reactive than the chloride but less prone to sulfene elimination than when using TEA.

Reagents:

-

This compound (1.1 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Pyridine (3.0 equiv or solvent)

-

DCM (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the amine in anhydrous DCM (0.2 M concentration) under

atmosphere. -

Base Addition: Add pyridine. Cool the mixture to 0°C. Cooling is critical to suppress desulfonylation.

-

Addition: Add this compound dropwise over 10 minutes.

-

Note: Do not add the amine to the chloride; the excess chloride can undergo self-condensation or hydrolysis if moisture is present.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of amine.

-

-

Quench: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. -

Purification: Dry over

and concentrate. Flash chromatography is usually required to separate the sulfonamide from any sulfonic acid byproducts.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust, non-sensitive amines and scale-up.

Rationale: Uses an inorganic base in water/organic mix.[4] The lack of organic base prevents sulfene formation, forcing the reaction through the direct substitution pathway.

Reagents:

Step-by-Step:

-

Dissolve amine in THF.

-

Add equal volume of 10% aqueous

. -

Add sulfonyl chloride in one portion with vigorous stirring.

-

Stir at RT for 2 hours.

-

Extract with EtOAc.[9]

Troubleshooting & Stability (Self-Validating Systems)

To ensure the protocol is working, implement these checkpoints:

-

The "Sulfene Test": If your yield is low and you observe a complex mixture of oligomers, you are likely generating a sulfene that isn't being trapped.

-

Correction: Switch from TEA/DIPEA to Pyridine or use the Biphasic method.

-

-

Thermal Desulfonylation: Secondary sulfonyl chlorides can extrude

upon heating, leaving behind an alkyl chloride.-

Checkpoint: Check NMR for loss of the

-proton signal (approx 3.0-3.5 ppm multiplet). If absent, the sulfonyl group is gone. -

Rule: Never heat the neat sulfonyl chloride above 40°C.

-

Workflow Visualization: Purification Logic

Figure 2: Workup strategy to remove basic catalysts and acidic hydrolysis byproducts.

References

-

Reactivity of Sulfonyl Chlorides: King, J. F., & Aslam, M. (1988). Synthesis and reactions of sulfenes. Topics in Stereochemistry, 18, 53-125. Link

-

Mechanistic Pathways: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Link

-

Secondary Sulfonate Hydrolysis: Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280. Link

-

Sulfonamide Synthesis Review: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

General Handbook: Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for handling acid chlorides and sulfonyl chlorides). Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Hexane-3-Sulfonyl Chloride Electrophilicity & Application

Version 1.0 | Classification: Internal Research / Process Chemistry

Executive Summary

Hexane-3-sulfonyl chloride (CAS: N/A for specific isomer, Analogous to Pentane-3-sulfonyl chloride CAS: 42603-81-6) represents a specific subclass of secondary alkanesulfonyl chlorides . Unlike their primary counterparts (e.g.,

This guide addresses the specific challenges of utilizing this compound in nucleophilic substitution reactions (sulfonylation), providing optimized protocols to maximize yield while suppressing the formation of alkene and sulfene-derived side products.

Structural Analysis & Electrophilic Profile

The Secondary Sulfonyl Center

The electrophilicity of this compound is governed by the sulfur atom in the

-

Steric Environment: The C3 position is flanked by an ethyl group and a propyl group. This "swallow-tail" steric bulk retards the rate of direct

-type nucleophilic attack at the sulfur atom compared to primary sulfonyl chlorides. -

Alpha-Proton Acidity: The C3 carbon possesses a methine proton (

-proton). The strong electron-withdrawing nature of the sulfonyl group (

The Mechanistic Divergence: Substitution vs. Elimination

The most critical failure mode in reactions involving this compound is the unintended activation of the Sulfene Mechanism .

When a base (typically used to scavenge HCl) is introduced, it can act as a Brønsted base rather than a nucleophilic catalyst. Deprotonation of the

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired direct substitution and the sulfene pathway.

Caption: Mechanistic divergence showing the risk of sulfene formation (orange path) vs. direct substitution (blue path).

Impact on Drug Discovery: If the nucleophile is chiral, or if the hexane-3-sulfonyl moiety is being attached to a stereocenter, the sulfene pathway can lead to racemization or diastereomeric scrambling, as the sulfene intermediate is planar (

Reactivity Data & Comparisons

The following table summarizes the reactivity profile of this compound relative to common reagents.

| Parameter | Hexane-1-sulfonyl Cl (Primary) | Hexane-3-sulfonyl Cl (Secondary) | Tosyl Chloride (Aromatic) |

| Electrophilicity | High | Moderate | High |

| Steric Hindrance | Low | High (Branched) | Moderate |

| Dominant Mechanism | Mixed ( | ||

| Hydrolysis Rate | Moderate | Fast (via Sulfene) | Slow |

| Base Sensitivity | Low | Critical (Avoid strong bases) | Low |

Experimental Protocols

Optimized Sulfonylation Protocol (Amine Coupling)

Objective: Synthesize N-substituted hexane-3-sulfonamide while minimizing sulfene formation.

Reagents:

-

This compound (1.1 equiv)

-

Primary/Secondary Amine (1.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DABCO (1.2 equiv). Avoid Triethylamine (TEA) if possible, as it strongly promotes sulfene formation.

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with the Amine (1.0 equiv) and anhydrous DCM (

concentration). -

Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to

using an ice bath.-

Note: Temperature control is vital. Higher temperatures favor the elimination pathway (sulfene).

-

-

Electrophile Addition: Dissolve this compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why: Slow addition prevents localized "hotspots" of excess base that trigger elimination.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) only if TLC indicates incomplete conversion. -

Quench: Quench with

(aqueous) to neutralize excess pyridine and hydrolyze unreacted sulfonyl chloride. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Troubleshooting: The "Biphasic" Alternative

If the standard protocol yields impurities or "tarry" substances (oligomerized sulfenes), switch to Schotten-Baumann conditions .

-

System:

(1:1 ratio). -

Mechanism: The inorganic base stays in the aqueous phase, scavenging protons only at the interface. This minimizes the deprotonation of the sulfonyl chloride

-proton in the organic phase, favoring direct substitution.

Applications in Drug Design

This compound is a strategic building block for modulating physicochemical properties (LogP, LogD).

Lipophilicity Modulation

The 3-hexyl chain introduces a "branched lipophilicity." Unlike a linear

-

Effect: Increases lipophilicity (LogP) without the entropic penalty of a long flexible tail.

-

Metabolic Stability: The branching at C3 hinders

-oxidation metabolic pathways that typically degrade linear alkyl chains.

Workflow for Library Synthesis

For high-throughput synthesis (HTS) of sulfonamide libraries using this core:

Caption: Decision tree for parallel synthesis workflows involving secondary sulfonyl chlorides.

References

-

King, J. F., & Durst, T. (1962). Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides with Amines. Journal of the American Chemical Society.[1] Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Sulfonamide Synthesis. Link

-

Sigma-Aldrich. (2024). Product Specification: 1-Hexanesulfonyl chloride & Analogs. Link

-

Truce, W. E., & Campbell, R. W. (1966). Sulfene Intermediates in the reaction of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[1] Link

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides: Recent Advances. Link

Sources

Technical Guide: Hexane-3-sulfonyl Chloride Stability & Storage

This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for Hexane-3-sulfonyl chloride .

Document Control:

-

Chemical Class: Secondary Alkyl Sulfonyl Chloride

Executive Summary

This compound is a secondary alkyl sulfonyl chloride , a class of reagents significantly less stable than their primary counterparts (e.g., n-hexanesulfonyl chloride) or aromatic analogs (e.g., tosyl chloride). Its instability arises from the steric and electronic environment of the secondary carbon-sulfur bond, rendering it highly susceptible to hydrolysis (moisture sensitivity) and thermal desulfonylation (loss of SO₂).

Critical Directive: This compound must be treated as a labile intermediate . Long-term storage requires strict exclusion of moisture and low temperatures (-20°C). It should ideally be generated in situ or used immediately upon receipt.

Chemical Profile & Structural Analysis

Understanding the "3-position" is vital for predicting reactivity. Unlike terminal (primary) sulfonyl chlorides, the sulfonyl group in this molecule is attached to a secondary carbon.

| Property | Data | Note |

| IUPAC Name | This compound | |

| Structure | CH₃CH₂CH(SO₂Cl)CH₂CH₂CH₃ | Chiral center at C3 (usually supplied as racemate).[1] |

| Molecular Weight | 184.68 g/mol | |

| Physical State | Colorless to pale yellow oil | Solidification may occur at -20°C. |

| Reactivity Class | Electrophile / Acylating Agent | Prone to nucleophilic attack at Sulfur.[1] |

| Key Impurities | Hexane-3-sulfonic acid; 3-Chlorohexane | Resulting from hydrolysis and desulfonylation. |

The "Secondary" Instability Factor

Primary sulfonyl chlorides (

-

SN1-like Hydrolysis: The secondary carbocation character stabilizes the transition state during nucleophilic attack by water.

-

Thermal Elimination: The presence of

-hydrogens allows for elimination reactions under thermal stress.

Degradation Mechanisms

Two primary pathways threaten the integrity of this compound.

Pathway A: Hydrolysis (Moisture Driven)

This is the most immediate risk. Upon contact with atmospheric moisture, the chloride is displaced by water, generating the corresponding sulfonic acid and hydrochloric acid (HCl). The HCl byproduct is autocatalytic, accelerating further degradation.

Pathway B: Thermal Desulfonylation (Heat Driven)

At elevated temperatures (often >50°C, or lower during distillation), the compound can extrude sulfur dioxide (

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways. Red path indicates moisture sensitivity (critical); Yellow path indicates thermal instability.

Storage & Handling Protocols

To maintain purity >95%, the following "Cold-Chain, Inert-Gas" protocol is mandatory.

A. Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (Freezer) | Slows kinetic rate of hydrolysis and prevents spontaneous SO₂ extrusion. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and blankets the oil. |

| Container | Glass + Teflon/PTFE | Use amber glass vials with PTFE-lined caps. Avoid rubber septa (corrosion risk from HCl fumes). |

| Desiccant | Secondary Containment | Store the vial inside a larger jar containing Drierite or silica gel to scavenge ambient moisture. |

B. Handling Workflow (The "Schlenk" Standard)

Never open the bottle in open air if high purity is required for subsequent steps (e.g., sulfonamide synthesis).

-

Warm Up: Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water immediately into the reagent.

-

Inert Transfer: Use a dry syringe flushed with nitrogen to withdraw the liquid through a septum, or handle inside a glovebox.

-

Quench: Any equipment contacting the chloride should be quenched with aqueous sodium hydroxide to neutralize potential HCl and sulfonic acid residues.

Visualization: Storage Decision Logic

Figure 2: Decision tree for receiving and storing labile sulfonyl chlorides.

Quality Control & Analytics

Before committing this reagent to a valuable synthesis (e.g., drug candidate synthesis), verify its integrity.

Visual Inspection

-

Pass: Clear, colorless to pale yellow liquid.

-

Fail: Cloudy liquid (precipitated sulfonic acid), fuming (active HCl release), or dark brown color (advanced decomposition).

H-NMR Validation (CDC1₃)

Run a quick proton NMR in dry CDCl₃.

-

Key Signal: Look for the methine proton (-CH-) attached to the sulfonyl group. In secondary sulfonyl chlorides, this typically appears downfield (approx. 3.5 - 4.5 ppm) compared to the alkyl chain.

-

Impurity Flag: A shift in this peak, or the appearance of broad acidic protons (>10 ppm), indicates hydrolysis to Hexane-3-sulfonic acid.

Derivatization Check (The "Amine Test")

If NMR is ambiguous, react a small aliquot with excess benzylamine in DCM.

-

Protocol: Mix 10 µL reagent + 50 µL benzylamine + 500 µL DCM.

-

Analysis: TLC or LC-MS the product. Conversion to the stable sulfonamide confirms the active chloride species is present. If only salt is formed, the reagent was hydrolyzed.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55280038, this compound. Retrieved from [Link]

-

General Stability of Sulfonyl Chlorides: King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

-

Secondary Sulfonyl Chloride Instability: Grygorenko, O. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (Provides comparative data on secondary vs primary stability). Retrieved from [Link][8]

Sources

- 1. 139631-62-2|Cyclopropanesulfonylchloride|BLD Pharm [bldpharm.com]

- 2. CAS#:15545-97-8 | 2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile | Chemsrc [chemsrc.com]

- 3. 1852828-23-9 | 3-Azabicyclo[3.1.0]this compound - AiFChem [aifchem.com]

- 4. 기타수입시약 > 6,6-difluorobicyclo[3.1.0]this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 5. PubChemLite - this compound (C6H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 6. 14532-24-2|Hexane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. 1-Hexanesulfonyl chloride = 95.0 GC 14532-24-2 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

The Evolving Synthesis of Hexane-3-sulfonyl Chloride: A Technical Guide for the Modern Chemist

Abstract

Hexane-3-sulfonyl chloride, a key building block in organic synthesis and drug discovery, represents a class of aliphatic sulfonyl chlorides whose synthetic accessibility has evolved significantly over the past century. This technical guide provides an in-depth analysis of the historical development of synthetic routes to this important intermediate. We will traverse the timeline from early, often hazardous, methodologies to the sophisticated, safer, and more efficient protocols employed today. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles and the rationale behind the evolution of these synthetic strategies.

Introduction: The Significance of Aliphatic Sulfonyl Chlorides

Alkanesulfonyl chlorides are powerful electrophiles and indispensable reagents in organic chemistry.[1] Their utility stems from their ability to readily react with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing moieties that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] this compound, as a secondary alkanesulfonyl chloride, presents unique synthetic challenges and opportunities due to the steric and electronic environment of the sulfonyl group. Its historical synthesis is a microcosm of the broader evolution of synthetic organic chemistry, reflecting a continuous drive towards greater efficiency, safety, and functional group tolerance.

Early Methodologies: The Era of Harsh Reagents

The foundational methods for the synthesis of alkanesulfonyl chlorides emerged in the early to mid-20th century. These initial approaches, while groundbreaking for their time, often relied on harsh and non-selective reagents.

Oxidative Chlorination of Thiols and Disulfides with Elemental Chlorine

One of the earliest and most direct methods for preparing alkanesulfonyl chlorides was the oxidative chlorination of the corresponding thiols or disulfides using elemental chlorine in an aqueous medium.[3] A seminal 1938 paper by Douglass and Johnson detailed the reaction of various organic disulfides and mercaptans with chlorine in aqueous hydrochloric acid to yield the corresponding sulfonyl chlorides, including those of n-butane and n-pentane.[4]

For this compound, the analogous starting materials would be hexane-3-thiol or di(hexan-3-yl) disulfide.

Reaction Mechanism: The reaction proceeds through a series of oxidative steps where the sulfur atom is successively chlorinated and oxidized. The presence of water is crucial for the formation of the sulfonyl chloride.

Causality and Limitations: The primary advantage of this method was its directness and use of readily available starting materials. However, the use of gaseous chlorine presented significant safety hazards, requiring specialized equipment and handling procedures.[5] Furthermore, the strongly acidic and oxidative conditions limited the substrate scope to molecules lacking sensitive functional groups.

The Shift Towards Safer and More Selective Reagents

The inherent dangers and lack of selectivity associated with elemental chlorine spurred the development of alternative chlorinating and oxidizing agents. This marked a significant step forward in the practicality and safety of alkanesulfonyl chloride synthesis.

N-Chlorosuccinimide (NCS) as a Milder Chlorinating Agent

The use of N-chlorosuccinimide (NCS) emerged as a safer alternative to gaseous chlorine for the oxidative chlorination of sulfur compounds.[6] This method offered improved handling characteristics and often led to cleaner reactions with higher yields.

Experimental Protocol: Synthesis of Alkanesulfonyl Chlorides via NCS-mediated Oxidation of S-Alkylisothiourea Salts [7]

This modern adaptation showcases a highly efficient and safe protocol that avoids the direct handling of thiols and chlorine gas.

-

Preparation of the S-alkylisothiourea salt: An appropriate alkyl halide (e.g., 3-bromohexane) is refluxed with thiourea in an alcoholic solvent to produce the corresponding S-alkylisothiourea salt.

-

Oxidative Chlorosulfonation: The S-alkylisothiourea salt is then subjected to oxidative chlorosulfonation using NCS in a suitable solvent system.

Causality and Advantages: This approach is advantageous for several reasons. S-alkylisothiourea salts are often crystalline, stable solids that are easier to handle than the corresponding volatile and odorous thiols.[7] NCS is a solid reagent that is significantly safer to handle than chlorine gas. The reaction conditions are generally mild, allowing for greater functional group tolerance.

Bleach-Mediated Oxidative Chlorosulfonation

In the quest for more economical and environmentally friendly reagents, household bleach (sodium hypochlorite, NaOCl) has been successfully employed for the synthesis of alkanesulfonyl chlorides from S-alkylisothiourea salts.[8] This method is simple, cost-effective, and offers high yields.[8]

Logical Workflow for Bleach-Mediated Synthesis

Caption: Workflow for the synthesis of this compound using bleach.

Synthesis from Sulfonic Acids and Their Salts

An alternative historical route to alkanesulfonyl chlorides involves the chlorination of the corresponding sulfonic acids or their salts.

Reaction: R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl R-SO₃Na + PCl₅ → R-SO₂Cl + POCl₃ + NaCl

Causality and Limitations: This method is effective but is often hampered by the limited availability of the prerequisite alkanesulfonic acids.[2] The reaction conditions, particularly with phosphorus pentachloride, can be harsh and may not be compatible with sensitive functional groups.[2] The use of thionyl chloride (SOCl₂) is also a common variation of this approach.

Free-Radical Sulfochlorination of Alkanes (The Reed Reaction)

The Reed reaction, a free-radical chain reaction, allows for the direct conversion of alkanes to alkanesulfonyl chlorides using sulfur dioxide and chlorine under UV light.[9]

Reaction: RH + SO₂ + Cl₂ --(UV light)--> RSO₂Cl + HCl

Application to Hexane: For hexane, this reaction would lead to a mixture of isomeric hexanesulfonyl chlorides, as the chlorine radical can abstract a hydrogen atom from any of the primary or secondary carbons.[9]

Selectivity and Challenges: A significant drawback of the Reed reaction is its lack of selectivity, particularly for alkanes with different types of C-H bonds.[10] The reactivity of C-H bonds towards chlorine radicals follows the order: tertiary > secondary > primary.[9] For hexane, this would result in a complex mixture of 1-, 2-, and 3-hexanesulfonyl chlorides, making the isolation of pure this compound challenging.

Diagram of Isomeric Products from the Reed Reaction of Hexane

Caption: The Reed reaction on hexane yields a mixture of isomers.

Modern Synthetic Strategies and Future Outlook

The contemporary synthesis of this compound and its analogs prioritizes safety, efficiency, and environmental considerations. The methods employing S-alkylisothiourea salts with mild oxidizing agents like NCS or bleach represent the current state-of-the-art for many applications.

Future developments will likely focus on catalytic methods that minimize waste and enhance selectivity. The use of flow chemistry may also offer advantages in terms of safety and scalability for the synthesis of these important building blocks.

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Historical Era | Key Advantages | Major Limitations |

| Oxidative Chlorination | Hexane-3-thiol / Disulfide | Cl₂, H₂O | Early 20th Century | Direct, simple starting materials | Hazardous (Cl₂ gas), harsh conditions |

| NCS-mediated Oxidation | S-hexan-3-ylisothiourea salt | NCS | Mid-20th Century - Present | Safer than Cl₂, good yields | Stoichiometric waste (succinimide) |

| Bleach-mediated Oxidation | S-hexan-3-ylisothiourea salt | NaOCl, Acid | Late 20th Century - Present | Inexpensive, environmentally benign | Requires careful pH and temp. control |

| From Sulfonic Acid | Hexane-3-sulfonic acid/salt | PCl₅, SOCl₂ | Mid-20th Century | Alternative route | Harsh conditions, limited starting material |

| Reed Reaction | Hexane | SO₂, Cl₂, UV light | Mid-20th Century | Direct from alkane | Poor selectivity, mixture of isomers |

Conclusion

The historical development of the synthesis of this compound mirrors the progress of synthetic organic chemistry as a whole. The journey from hazardous and non-selective methods to the safer, more efficient, and environmentally conscious protocols of today underscores the ingenuity and adaptability of the chemical sciences. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, their underlying principles, and their limitations is crucial for the effective design and execution of synthetic campaigns that rely on this versatile chemical intermediate.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

-

Miki, Y. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

-

Savic, V. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Sustainable Chemistry & Engineering, 9(50), 17066–17074. [Link]

-

Save My Exams. (2026, January 12). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]

-

Yang, Z., & Xu, J. (2013). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Yang, Z., Zhou, B., & Xu, J. (2014). Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Synthesis, 46(02), 225-229. [Link]

-

Filo. (2023, November 4). Free-radical chlorination of hexane gives very poor yields of 1 clorohexy.... [Link]

-

Organic Syntheses. (n.d.). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. [Link]

- Google Patents. (n.d.). Alkane-sulfonyl chlorides preparation.

-

Yang, Z., Zhou, B., & Xu, J. (2014). Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Synthesis, 46(02), 225–229. [Link]

-

Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. [Link]

- Google Patents. (n.d.). Method for preparing sulfonyl chloride in environment-friendly mode.

-

WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]

-

Douglass, I. B., & Johnson, T. B. (1938). Studies on the reaction of organic disulfides with chlorine in aqueous solution. Journal of the American Chemical Society, 60(6), 1486–1489. [Link]

-

Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. [Link]

- Google Patents. (n.d.). Method of preparing alkanesulfonamides from alkanesulfonyl chlorides.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. d-nb.info [d-nb.info]

- 3. EP0040560B1 - Alkane-sulfonyl chlorides preparation - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]

Hexane-3-sulfonyl Chloride: A Technical Guide to Solubility in Organic Solvents

Introduction

Hexane-3-sulfonyl chloride is a reactive organosulfur compound with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and specialty chemicals. The sulfonyl chloride functional group is a versatile handle for the introduction of sulfonyl moieties, which are present in a wide array of biologically active molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in the principles of intermolecular forces, and offers a practical, field-proven protocol for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can engage in with a solvent. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities and intermolecular force capabilities will be miscible.[1][2]

This compound (C₆H₁₃ClO₂S)

Key Structural Features:

-

Alkyl Chain: The hexane backbone is a nonpolar, hydrophobic component, dominated by London dispersion forces.[3] This substantial alkyl chain suggests good solubility in nonpolar organic solvents.

-

Sulfonyl Group (-SO₂-): The sulfur atom is double-bonded to two oxygen atoms, creating a highly polar and electron-withdrawing group. The significant difference in electronegativity between sulfur and oxygen results in strong dipole-dipole interactions.

-

Chloro Group (-Cl): The chlorine atom attached to the sulfur is also electronegative, contributing to the overall polarity of the sulfonyl chloride moiety.

Intermolecular Forces at Play:

The primary intermolecular forces that this compound can participate in are:

-

London Dispersion Forces: Arising from the nonpolar hexane chain. These forces are significant due to the number of electrons in the molecule.

-

Dipole-Dipole Interactions: Originating from the polar sulfonyl chloride group.

This compound is an aprotic polar molecule . It possesses a significant dipole moment due to the sulfonyl group but lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F), and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through the oxygen atoms of the sulfonyl group.

The interplay between the nonpolar alkyl chain and the polar sulfonyl chloride group dictates its solubility profile. The molecule has a dual nature, with a "greasy" tail and a polar "head".

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | High | The nonpolar hexane chain of the solute will have favorable London dispersion force interactions with these nonpolar solvents.[2] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents have significant dipole moments and can engage in favorable dipole-dipole interactions with the polar sulfonyl chloride group.[4] The alkyl chain also contributes to solubility. |